6beta-Hydroxymethandrostenolone

Analytical Chemistry Forensic Toxicology Reference Standards

6beta-Hydroxymethandrostenolone (6β-OH-MD), also known as 6β-hydroxymethandienone, is a major Phase I hepatic metabolite of the synthetic anabolic-androgenic steroid (AAS) methandrostenolone (metandienone). It is primarily formed via cytochrome P450-mediated 6β-hydroxylation and is a key analytical target in doping control and forensic toxicology due to its prolonged urinary excretion relative to the parent compound.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
CAS No. 33526-41-9
Cat. No. B1626764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta-Hydroxymethandrostenolone
CAS33526-41-9
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C)O)CC(C4=CC(=O)C=CC34C)O
InChIInChI=1S/C20H28O3/c1-18-7-4-12(21)10-16(18)17(22)11-13-14(18)5-8-19(2)15(13)6-9-20(19,3)23/h4,7,10,13-15,17,22-23H,5-6,8-9,11H2,1-3H3/t13-,14+,15+,17-,18-,19+,20+/m1/s1
InChIKeyOBCJFTMGLMNCTJ-INIPNLRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6beta-Hydroxymethandrostenolone (CAS 33526-41-9): Analytical Reference Standard and Major Metabolite for Research and Forensic Applications


6beta-Hydroxymethandrostenolone (6β-OH-MD), also known as 6β-hydroxymethandienone, is a major Phase I hepatic metabolite of the synthetic anabolic-androgenic steroid (AAS) methandrostenolone (metandienone) . It is primarily formed via cytochrome P450-mediated 6β-hydroxylation and is a key analytical target in doping control and forensic toxicology due to its prolonged urinary excretion relative to the parent compound . As a fully characterized analytical reference standard, it is supplied with a minimum purity of 98% and is intended for research and forensic applications, including the development and validation of mass spectrometry-based detection methods .

Why 6beta-Hydroxymethandrostenolone Cannot Be Substituted with the Parent Drug or Other Metabolites in Forensic and Analytical Workflows


The analytical and forensic value of 6beta-Hydroxymethandrostenolone is intrinsically tied to its specific structural and physicochemical properties as a hydroxylated metabolite, which are distinct from the parent drug methandrostenolone and its other metabolites . Its increased polarity results in a different chromatographic retention time and distinct mass spectral fragmentation pattern, which are essential for unambiguous identification via GC-MS or LC-MS/MS . Furthermore, its longer urinary excretion window, up to 96 hours post-administration in contrast to the shorter detection window of the parent compound, makes it a more reliable biomarker for doping control . Substituting it with a structurally dissimilar analog or the parent drug would invalidate the specificity and sensitivity of validated analytical methods, leading to false negatives or inaccurate quantification .

Quantitative Differentiation of 6beta-Hydroxymethandrostenolone Against Key Comparators


Analytical Purity and Quality Control: 6beta-Hydroxymethandrostenolone vs. Parent Drug Methandrostenolone

For use as a reference standard in validated analytical methods, 6beta-Hydroxymethandrostenolone is supplied with a certified purity of ≥98%, a level of chemical definition that is critical for accurate quantification in forensic and doping control applications . In contrast, the parent drug, methandrostenolone, is often supplied as a research chemical with lower typical purity specifications (e.g., 95%) and is not intended as a primary standard for quantitative analysis . This higher purity standard directly reduces quantification uncertainty in LC-MS/MS and GC-MS assays.

Analytical Chemistry Forensic Toxicology Reference Standards

Metabolic Fate and Excretion Window: 6beta-Hydroxymethandrostenolone vs. Parent Drug Methandrostenolone

As a Phase I hydroxylated metabolite, 6beta-Hydroxymethandrostenolone is conjugated (primarily as glucuronide) and excreted in urine over a prolonged detection window of 48–96 hours post-administration . This is significantly longer than the detection window of the unchanged parent drug methandrostenolone, which is rapidly metabolized and excreted with a much shorter detection time (typically 1-3 hours for the labeled analog) . The metabolite's longer persistence in biological matrices makes it a superior analytical target for doping surveillance.

Doping Control Pharmacokinetics Metabolism

Chromatographic Resolution and Specificity: 6beta-Hydroxymethandrostenolone vs. Co-Metabolite 17-Epimethandrostenolone

6beta-Hydroxymethandrostenolone is chromatographically and spectrometrically distinct from its close structural isomer, 17-epimethandrostenolone, which is also a major urinary metabolite . While both compounds can be present in post-administration urine samples, 6beta-Hydroxymethandrostenolone exhibits greater polarity, leading to a different retention time in reversed-phase LC systems and a unique mass spectrum upon derivatization for GC-MS analysis . This clear analytical differentiation is crucial for unambiguous identification, as co-eluting or spectrally similar compounds could lead to false-positive or inaccurate results.

Chromatography Mass Spectrometry Forensic Chemistry

High-Value Application Scenarios for 6beta-Hydroxymethandrostenolone Based on Quantitative Evidence


Development and Validation of Forensic Doping Control Assays

Given its role as a major, long-lived urinary metabolite of methandrostenolone with a detection window of 48–96 hours , 6beta-Hydroxymethandrostenolone is the definitive reference standard for developing, validating, and performing confirmatory LC-MS/MS or GC-MS/MS assays in anti-doping laboratories . Its use ensures that analytical methods are specifically optimized to detect this critical biomarker, which is essential for proving the administration of the banned parent substance methandrostenolone.

Accurate Quantification in Forensic Toxicology and Pharmacokinetic Studies

The high certified purity (≥98%) of commercial reference standards makes this compound suitable for generating precise calibration curves and quantifying the metabolite in biological specimens such as urine and plasma . This is critical in forensic casework where quantitative results may have legal implications, and in research studies investigating the metabolism and pharmacokinetics of anabolic steroids, where the compound's distinct chromatographic behavior from co-metabolites ensures specificity .

Quality Control and Impurity Profiling of Pharmaceutical Preparations

As a defined metabolite, 6beta-Hydroxymethandrostenolone can serve as an impurity reference standard for the quality control of methandrostenolone active pharmaceutical ingredients (APIs) or formulations. Its presence or absence can indicate the purity and stability of the drug substance, aligning with regulatory requirements for product characterization and stability testing.

In Vitro Metabolism Studies Using Human Hepatocytes or Microsomes

The compound is a primary Phase I hydroxylated metabolite and can be used as a standard to identify and quantify the products of in vitro metabolism experiments. By using 6beta-Hydroxymethandrostenolone as a reference, researchers can confirm the activity of specific cytochrome P450 enzymes (e.g., CYP3A4/5A) and accurately quantify the formation of this major metabolic pathway .

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